molecular formula C4H9NO B12822353 rel-((1R,2S)-2-Aminocyclopropyl)methanol

rel-((1R,2S)-2-Aminocyclopropyl)methanol

Cat. No.: B12822353
M. Wt: 87.12 g/mol
InChI Key: YACWILRABGNJKG-IMJSIDKUSA-N
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Description

rel-((1R,2S)-2-Aminocyclopropyl)methanol is a chiral cyclopropane derivative featuring an amino group at the C2 position and a hydroxymethyl group on the cyclopropane ring. Its synthesis typically involves stereoselective methods, such as metal-catalyzed cyclopropanation or hydrolysis of protected precursors .

Properties

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

[(1R,2S)-2-aminocyclopropyl]methanol

InChI

InChI=1S/C4H9NO/c5-4-1-3(4)2-6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1

InChI Key

YACWILRABGNJKG-IMJSIDKUSA-N

Isomeric SMILES

C1[C@H]([C@H]1N)CO

Canonical SMILES

C1C(C1N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,2S)-2-Aminocyclopropyl)methanol typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through various methods, such as the Simmons-Smith reaction or the use of diazo compounds.

    Amination: Introduction of the amino group can be done via nucleophilic substitution reactions using appropriate amine sources.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the Sharpless asymmetric dihydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can undergo reduction to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in stereoselective synthesis due to its chiral nature.

Biology:

  • Studied for its potential as a biochemical probe to understand enzyme mechanisms.
  • Investigated for its role in modulating biological pathways.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its activity in various biological assays.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which rel-((1R,2S)-2-Aminocyclopropyl)methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares rel-((1R,2S)-2-Aminocyclopropyl)methanol with structurally related cyclopropane derivatives:

Compound Name Molecular Formula Key Substituents Configuration Applications/Properties References
This compound C₄H₉NO -NH₂, -CH₂OH rel-(1R,2S) Pharmaceutical intermediates, catalysis
rel-(1R,2S,3R)-spirocyclopropane oxindole C₁₃H₁₄NO₂ Oxindole fused to cyclopropane rel-(1R,2S,3R) Asymmetric synthesis, high enantioselectivity (up to 99% ee)
[(1S,2R)-rel-2-(hydroxymethyl)cyclopropyl]methanol C₅H₁₀O₂ Two -CH₂OH groups rel-(1S,2R) Synthetic building block
rel-(1R,2S)-1,2-Diphenylethane-1,2-diol C₁₄H₁₄O₂ Two -OH, two phenyl groups rel-(1R,2S) Hydrolysis product of cyclopropane esters
rel-(1R,2S,3R,4R)-p-menthane-1,2,3-triol 3-O-glucoside C₁₆H₂₈O₈ Triol + glucoside rel-(1R,2S,3R,4R) Natural product with antioxidant activity

Physical and Chemical Properties

  • Solubility: Amino and hydroxyl groups enhance water solubility compared to phenyl-substituted analogs (e.g., rel-(1R,2S)-1,2-Diphenylethane-1,2-diol) .
  • Stability: Cyclopropane rings in aminocyclopropyl methanols are susceptible to ring-opening under acidic conditions, unlike more stable spirocyclic oxindoles .

Research Findings and Trends

  • Stereochemical Control: Scandium and magnesium complexes enable precise diastereoselectivity in cyclopropane synthesis, though amino-substituted derivatives require optimization for industrial scalability .
  • Biological Activity: Cyclopropane moieties in natural products (e.g., terpinolene triols) show moderate bioactivity, while synthetic amino derivatives are prioritized for drug design .

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